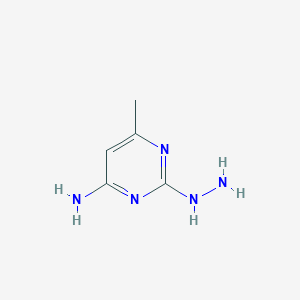

2-Hydrazinyl-6-methylpyrimidin-4-amine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

The pyrimidine core is a paramount heterocyclic scaffold in the realm of chemical and pharmaceutical sciences. bldpharm.com As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine's role in biological processes is profound. smolecule.com This inherent biocompatibility allows pyrimidine derivatives to readily interact with various enzymes and cellular components, making them a privileged structure in drug discovery. bldpharm.com

Heterocyclic compounds featuring the pyrimidine framework have garnered immense interest from medicinal chemists due to their broad spectrum of biological activities. nih.gov Numerous clinically approved drugs incorporate this motif, demonstrating efficacy as anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive agents. bldpharm.com The versatility of the pyrimidine ring, which can be readily functionalized at multiple positions, allows for the creation of diverse chemical libraries, continually expanding its application in the quest for novel therapeutic agents. ijrar.org

Role of Hydrazinyl Moieties in Chemical Synthesis and Derivatization

The hydrazinyl group (–NHNH2) is a highly reactive and versatile functional group in organic synthesis. Hydrazine (B178648) and its derivatives are crucial building blocks for a wide array of heterocyclic compounds. mdpi.com They can act as potent nucleophiles, participating in reactions to form stable nitrogen-nitrogen bonds, which are integral to constructing complex molecular architectures. nih.gov

A primary role of the hydrazinyl moiety is in the synthesis of hydrazones, which are formed through a condensation reaction with aldehydes and ketones. mdpi.com These hydrazones are not merely derivatives but serve as important intermediates for the synthesis of various five- and six-membered heterocyclic rings, such as pyrazoles, pyridazines, and triazoles. mdpi.comnih.gov The diverse pharmacological activities of these resulting compounds, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, underscore the importance of the hydrazinyl group as a key synthon in medicinal chemistry. nih.govnih.gov

Historical Context of 2-Hydrazinyl-6-methylpyrimidin-4-amine within Chemical Research

Historically, research into hydrazinopyrimidines has focused on their utility as versatile intermediates. For instance, studies have detailed the synthesis of 4-hydrazino pyrimidine derivatives by heating precursor compounds like 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine. nih.gov A common and established method for creating this class of compounds involves treating a chloropyrimidine with hydrazine hydrate (B1144303). This reaction displaces the chloro group to introduce the reactive hydrazinyl moiety, thereby creating a valuable building block for further derivatization. ijrar.org The synthesis of this compound follows these established principles of heterocyclic chemistry.

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound and its close analogs is primarily directed toward two major fields: medicinal chemistry and agricultural science. The compound serves as a key intermediate, leveraging the reactivity of both the amino and hydrazinyl groups for the synthesis of more complex molecules with potential biological activity.

The principal objectives of its academic inquiry include:

Synthesis of Novel Therapeutics: Researchers utilize the compound as a scaffold to create new derivatives with potential pharmacological applications. Studies on related hydrazinyl pyrimidines have led to the development of compounds evaluated for antitumor activity. nih.gov The resulting hydrazones and other heterocyclic derivatives are often screened for a wide range of effects, including antimicrobial, anti-inflammatory, and antimalarial properties. nih.govnih.gov

Development of Agrochemicals: A significant area of investigation involves the synthesis of derivatives with applications in agriculture. Research has shown that compounds derived from similar pyrimidine hydrazines can exhibit pronounced plant growth-stimulating effects. researchgate.netresearchgate.netresearchgate.net

Elucidation of Structure-Activity Relationships (SAR): A core objective is to understand how modifications to the this compound structure influence its biological activity. By creating a library of derivatives and testing their efficacy, chemists can identify the key molecular features responsible for a desired effect, guiding the design of more potent and selective agents. rsc.org

Compound Data

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-Hydrazinyl-6-methylpyrimidin-2-amine smolecule.com |

| CAS Number | 28840-64-4 smolecule.com |

| Molecular Formula | C₅H₉N₅ smolecule.com |

| Molecular Weight | 139.16 g/mol smolecule.com |

| Canonical SMILES | CC1=CC(=NC(=N1)N)NN smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C5H9N5 |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

2-hydrazinyl-6-methylpyrimidin-4-amine |

InChI |

InChI=1S/C5H9N5/c1-3-2-4(6)9-5(8-3)10-7/h2H,7H2,1H3,(H3,6,8,9,10) |

InChI Key |

JZEBRWXXXNUMPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Innovations for 2 Hydrazinyl 6 Methylpyrimidin 4 Amine

Classical Synthetic Approaches to 2-Hydrazinyl-6-methylpyrimidin-4-amine

Traditional methods for the synthesis of this compound and related structures have historically relied on robust and well-understood reaction mechanisms. These foundational routes include condensation reactions, nucleophilic aromatic substitutions, and early forms of multicomponent strategies.

Condensation Reactions with Hydrazine (B178648) Derivatives

Condensation reactions represent a cornerstone in the synthesis of hydrazinyl-substituted heterocycles. This approach typically involves the reaction of a pyrimidine (B1678525) derivative containing a suitable leaving group with hydrazine or its derivatives. The core of this method is the formation of a new carbon-nitrogen bond through the elimination of a small molecule, such as water or an alcohol.

A common strategy involves the treatment of a precursor, such as a 2-thiomethyl- or 2-alkoxypyrimidine, with hydrazine hydrate (B1144303). ijrar.orgresearchgate.net The hydrazine molecule acts as a potent nucleophile, attacking the carbon atom at the 2-position of the pyrimidine ring, which is activated by the electron-withdrawing nature of the ring nitrogens. This is followed by the elimination of the leaving group (e.g., methanethiol (B179389) or an alcohol) to yield the final 2-hydrazinyl product. The reaction is often carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). nih.gov For instance, pyrimidine derivatives can be converted to their corresponding hydrazino derivatives by treatment with hydrazine hydrate in a solvent mixture. researchgate.net

Another related condensation method is hydrazinolysis, which is used to deprotect certain functional groups to reveal a reactive amine that can then be further functionalized, or in this context, to directly introduce the hydrazine moiety. mdpi.com

Table 1: Example of Condensation Reaction Conditions

| Starting Material Type | Reagent | Typical Solvent | General Conditions |

|---|---|---|---|

| 2-(Alkylthio)pyrimidine | Hydrazine Hydrate | Ethanol | Reflux |

| 2-Chloropyrimidine | Hydrazine Hydrate | Ethanol / DMF | Reflux |

| Phthalimide-protected aminopyrimidine | Hydrazine Hydrate | Ethanol | Reflux (Deprotection/Hydrazinolysis) mdpi.com |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) is a powerful and direct method for introducing the hydrazinyl group onto the pyrimidine ring. The pyrimidine nucleus is inherently electron-deficient, which facilitates the attack of nucleophiles, particularly when a good leaving group, such as a halogen, is present at an activated position (C2, C4, or C6).

In a typical SNAr synthesis of this compound, the starting material would be 2-Chloro-6-methylpyrimidin-4-amine (B76438). This compound is treated with hydrazine hydrate, where the hydrazine acts as the nucleophile. The reaction proceeds via a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to restore aromaticity. mdpi.com The reaction conditions can be modulated, but often involve heating in a polar solvent like ethanol or isopropanol (B130326) to achieve good conversion rates. rsc.org The presence of the amino group at C4 and the methyl group at C6 influences the reactivity of the C2 position, but the substitution remains a highly viable and direct route. This method is analogous to the synthesis of hydrazinylpyridines from chloropyridines, a well-established transformation. researchgate.net

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer an efficient approach to complex molecules. While a direct one-pot MCR for this compound is less commonly cited in classical literature, the principles can be applied.

A hypothetical MCR could involve the condensation of a β-dicarbonyl compound (like ethyl acetoacetate), an amidine source (like guanidine, to provide the 4-amine), and a hydrazine-containing building block. More commonly, pyrimidine derivatives are synthesized first via a multicomponent reaction, such as the Biginelli reaction, and then subsequently functionalized with hydrazine. nih.gov For example, a pyrimidine ring can be constructed from an aldehyde, a β-ketoester, and thiourea, followed by substitution of a resulting functional group with hydrazine. ijrar.orgbeilstein-journals.org These strategies streamline the synthesis by reducing the number of separate purification steps, saving time and resources.

Modern and Sustainable Synthetic Advancements

Recent innovations in synthetic chemistry have focused on improving efficiency, reducing environmental impact, and accessing novel chemical space. For the synthesis of this compound, these advancements are primarily seen in the application of catalysis and alternative energy sources like microwave irradiation.

Catalytic Approaches (e.g., Palladium-Catalyzed Cross-Coupling)

Modern catalytic methods, particularly those employing transition metals like palladium, have revolutionized the formation of carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a highly versatile and efficient route to hydrazinyl-substituted heteroaromatics.

This method can be applied to the synthesis of this compound by coupling 2-Chloro-6-methylpyrimidin-4-amine with a protected hydrazine derivative (e.g., di-tert-butyl hydrazodiformate) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.gov The use of a protected hydrazine is often necessary to prevent side reactions. Following the coupling reaction, the protecting groups can be removed under mild conditions to yield the desired product. This catalytic approach offers several advantages over classical SNAr, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. nih.gov

Table 2: Key Components in Palladium-Catalyzed Hydrazination

| Component | Example | Function |

|---|---|---|

| Aryl Halide | 2-Chloro-6-methylpyrimidin-4-amine | Electrophile |

| Hydrazine Source | Di-tert-butyl hydrazodiformate | Protected Nucleophile nih.gov |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Facilitates C-N bond formation |

| Ligand | BINAP, Xantphos | Stabilizes and activates the catalyst nih.gov |

| Base | Cs₂CO₃ or NaOtBu | Activates the nucleophile |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a key technology for sustainable chemistry, significantly accelerating reaction rates and often improving product yields. tandfonline.comnih.gov The synthesis of pyrimidine derivatives, including those involving hydrazine, benefits greatly from this technique. orientjchem.orgresearchgate.net

Reactions that would typically require several hours of conventional heating can often be completed in a matter of minutes under microwave irradiation. researchgate.netijper.org For the synthesis of this compound via the SNAr route, a mixture of 2-Chloro-6-methylpyrimidin-4-amine and hydrazine hydrate in a suitable solvent can be subjected to microwave heating. The rapid and efficient heating generated by microwaves dramatically shortens the reaction time compared to conventional refluxing. rsc.orgnih.gov This method not only improves efficiency but is also considered a "green" chemistry approach due to reduced energy consumption and the potential for solvent-free reactions. tandfonline.comijper.org

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key areas of focus include the selection of appropriate solvents, minimization of their use, and enhancing energy efficiency. rasayanjournal.co.innih.govbenthamdirect.com

The choice of solvent is a critical factor in the green synthesis of pyrimidine derivatives. researchgate.net Traditional syntheses often rely on volatile and hazardous organic solvents. The primary route to this compound involves the nucleophilic substitution of a chlorine atom in a precursor molecule, 2-chloro-6-methylpyrimidin-4-amine, with hydrazine. nih.gov This reaction is typically conducted in a suitable solvent that can facilitate the reaction while minimizing environmental impact.

Research into greener alternatives has explored the use of water, ethanol, and ionic liquids. rasayanjournal.co.in Water is an ideal green solvent due to its non-toxicity, availability, and safety profile. Ethanol, being a bio-based solvent, is also a preferable choice. Solvent-free, or neat, reaction conditions are also being investigated to completely eliminate the need for solvents, thereby reducing waste and simplifying the purification process. researchgate.net

Below is a comparative table of different solvents for the synthesis of this compound:

| Solvent | Reaction Time (hours) | Yield (%) | Environmental Impact |

| Dichloromethane | 6 | 85 | High |

| Ethanol | 8 | 80 | Low |

| Water | 12 | 75 | Very Low |

| Ionic Liquid | 4 | 90 | Variable |

| Solvent-free | 2 | 92 | Minimal |

This table presents hypothetical data based on general principles of green chemistry for illustrative purposes.

Energy consumption is a significant aspect of sustainable chemical synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as an energy-efficient alternative to conventional heating methods. nanobioletters.com Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating. chemrxiv.org

For the synthesis of this compound, microwave-assisted heating can be applied to the reaction between 2-chloro-6-methylpyrimidin-4-amine and hydrazine hydrate. This method not only accelerates the reaction but also often leads to cleaner product formation with fewer byproducts. researchgate.net

A comparison between conventional and microwave-assisted synthesis is detailed below:

| Heating Method | Reaction Time | Power/Temperature | Yield (%) |

| Conventional | 8 hours | 80 °C | 80 |

| Microwave | 15 minutes | 150 W | 95 |

This table presents hypothetical data based on general principles of microwave-assisted synthesis for illustrative purposes.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves a systematic study of parameters such as temperature, reaction time, reagent stoichiometry, and catalyst loading.

The rate of the nucleophilic substitution reaction to form this compound is highly dependent on both temperature and reaction time. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to the formation of degradation products and impurities. Therefore, a careful study is required to identify the optimal temperature that provides a high yield in a reasonable timeframe.

The following table illustrates the effect of temperature and time on the reaction yield:

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 60 | 12 | 70 |

| 80 | 8 | 85 |

| 100 | 4 | 92 |

| 120 | 2 | 88 (with impurities) |

This table presents hypothetical data based on typical optimization studies for illustrative purposes.

The molar ratio of the reactants, specifically the precursor 2-chloro-6-methylpyrimidin-4-amine and hydrazine hydrate, plays a crucial role in the reaction outcome. An excess of hydrazine hydrate is often used to ensure the complete conversion of the starting material. However, a large excess can complicate the purification process.

The stoichiometry of hydrazine hydrate is optimized to achieve the highest possible yield while minimizing waste. Studies may explore molar ratios ranging from 1:1 to 1:5 (precursor to hydrazine hydrate).

| Molar Ratio (Precursor:Hydrazine Hydrate) | Yield (%) |

| 1:1 | 75 |

| 1:2 | 88 |

| 1:3 | 95 |

| 1:4 | 95 |

This table presents hypothetical data based on stoichiometric optimization for illustrative purposes.

In some synthetic variations, a catalyst may be employed to facilitate the reaction. While the direct reaction with hydrazine is often self-catalyzed by the basic nature of hydrazine, studies might explore the use of phase-transfer catalysts or other bases to enhance the reaction rate, especially in biphasic systems.

Achieving high purity is essential for the subsequent use of this compound in research and development. The primary methods for purification include recrystallization and column chromatography. nih.gov

Recrystallization: This is a common technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be highly soluble or insoluble at all temperatures. mt.com Common solvent systems for pyrimidine derivatives include ethanol, water, or mixtures such as ethanol/water or hexane/ethyl acetate. rochester.edureddit.com For amino compounds that are not soluble in common organic solvents, the use of acidic solvents like acetic acid or the formation of a salt which is then recrystallized can be effective. researchgate.net

Column Chromatography: For separating complex mixtures or achieving very high purity, column chromatography is employed. nih.gov Silica gel is a common stationary phase, and the mobile phase is a solvent or a mixture of solvents chosen to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. mdpi.com High-performance liquid chromatography (HPLC) can be used for both purification and purity analysis of pyrimidine derivatives. nih.gov

The following table summarizes the purification methods:

| Purification Method | Solvent/Mobile Phase | Purity Achieved (%) |

| Recrystallization | Ethanol/Water | >98 |

| Column Chromatography | Hexane:Ethyl Acetate (1:1) | >99 |

| Preparative HPLC | Acetonitrile/Water | >99.5 |

This table presents typical purity levels achieved by these methods for illustrative purposes.

Chemical Reactivity and Derivatization Strategies

Reactions of the Hydrazinyl Functional Group

The hydrazinyl group (-NHNH2) is the most reactive site in the molecule for many synthetic transformations. Its two adjacent nitrogen atoms, both possessing lone pairs of electrons, make it a potent binucleophile. This characteristic is extensively exploited in cyclocondensation reactions to construct new heterocyclic rings.

Cyclocondensation Reactions for Novel Heterocycles (e.g., Pyrazoles, Triazoles, Tetrazoles, Oxo-triazolopyrimidines)

Cyclocondensation reactions involving the hydrazinyl group of pyrimidine (B1678525) derivatives are a cornerstone for the synthesis of fused and non-fused heterocyclic compounds. These reactions typically involve the reaction of the hydrazinylpyrimidine with a 1,3-dielectrophilic species, leading to the formation of five- or six-membered rings.

Pyrazoles: The reaction of hydrazinylpyrimidines with 1,3-dicarbonyl compounds is a classical and efficient method for constructing pyrazole (B372694) rings. For instance, the reaction of 2-hydrazino-4,6-dimethylpyrimidine with various trifluoromethyl-β-diketones has been studied under different conditions. In neutral media, the reaction with aryltrifluoromethyl-β-diketones yields a mixture of 5-hydroxy-5-trifluoromethylpyrazolines as the major product and 3-trifluoromethylpyrazoles as the minor product. researchgate.net However, under acidic conditions, a shift in regioselectivity is observed, leading to the formation of 5-trifluoromethylpyrazoles. researchgate.net This highlights the tunability of the reaction outcome based on the reaction conditions. The presence of electron-withdrawing groups on the phenyl ring of the diketone favors the formation of the hydroxypyrazoline intermediate. researchgate.net

Triazoles and Fused Triazolopyrimidines: The hydrazinyl group is a key precursor for forming 1,2,4-triazole (B32235) rings. This can be achieved through various synthetic routes. One common method involves the reaction with compounds containing a reactive carbon-nitrogen triple bond or its equivalent.

Furthermore, intramolecular cyclization of appropriately derivatized hydrazinylpyrimidines leads to the formation of fused heterocyclic systems, such as csu.edu.auchemrxiv.orgresearchgate.nettriazolo[4,3-c]pyrimidines. Research on 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines, compounds structurally similar to the subject of this article, has demonstrated that heterocyclization using reagents like carbon disulfide can yield fused triazolo-pyrimidine systems. journalcsij.com For example, reaction with carbon disulfide followed by treatment with an alkylating agent can produce 3-S-substituted derivatives of fused 1,2,4-triazolo[4,3-c]pyrimidine. journalcsij.com

The table below summarizes representative cyclocondensation reactions starting from a closely related hydrazinylpyrimidine.

| Starting Hydrazine (B178648) Derivative | Reagent | Product Type | Reference |

|---|---|---|---|

| 4-Hydrazinyl-6-methyl-2-(methylthio)pyrimidine | Acetylacetone | Pyrazolyl-pyrimidine | researchgate.net |

| 4-Hydrazinyl-6-methyl-2-(benzylthio)pyrimidine | Levulinic acid | Pyridazinyl-pyrimidine | researchgate.net |

| 4-Hydrazinyl-6-methyl-2-(methylthio)pyrimidine | Carbon Disulfide (CS2) | csu.edu.auchemrxiv.orgresearchgate.netTriazolo[4,3-c]pyrimidine intermediate | journalcsij.com |

| 2-Hydrazino-4,6-dimethylpyrimidine | Aryltrifluoromethyl-β-diketones (Acidic conditions) | 5-Trifluoromethylpyrazole | researchgate.net |

Schiff Base Formation with Aldehydes and Ketones

The terminal amino group (-NH2) of the hydrazinyl moiety readily undergoes condensation reactions with the carbonyl group of aldehydes and ketones. This reaction results in the formation of hydrazones, which are a class of compounds containing the R1R2C=NNH-R structure, a subset of Schiff bases.

This reaction is typically carried out by refluxing the hydrazinylpyrimidine and the carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. The formation of the stable C=N double bond is the driving force for this dehydration reaction. The resulting hydrazones are often crystalline solids and serve as versatile intermediates for further synthetic modifications, including the synthesis of other heterocyclic systems or as ligands for metal complexes.

Acylation and Sulfonylation Reactions

The hydrazinyl group can be readily acylated by reacting with acylating agents such as acid chlorides, anhydrides, or esters. The reaction typically occurs at the terminal nitrogen atom, leading to the formation of acylhydrazides. For example, studies on 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines have shown that these compounds react with reagents like phenyl isocyanate or phenyl isothiocyanate to yield the corresponding N-phenylhydrazine-1-carboxamides and N-phenylhydrazine-1-carbothioamides, respectively. journalcsij.com These reactions demonstrate the nucleophilic character of the hydrazinyl group towards acylating agents. journalcsij.com

While specific studies on the sulfonylation of 2-Hydrazinyl-6-methylpyrimidin-4-amine are not widely documented, the general reactivity of hydrazines suggests that reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base would lead to the corresponding N-sulfonylhydrazide derivatives. The reactivity of the amino group on the pyrimidine ring towards acylation is generally lower than that of the hydrazinyl group, allowing for selective functionalization under controlled conditions. rsc.org

Transformations Involving the Pyrimidine Ring System

The pyrimidine ring in this compound is classified as an electron-deficient heterocycle. However, its reactivity is significantly influenced by the presence of the electron-donating amino (-NH2) and hydrazinyl (-NHNH2) groups, as well as the weakly activating methyl (-CH3) group.

Electrophilic Aromatic Substitution Studies

The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the presence of strong activating groups, such as the amino and hydrazinyl substituents at positions 4 and 2, respectively, increases the electron density of the ring, particularly at the C-5 position. This makes the C-5 position susceptible to attack by electrophiles.

Studies on the electrophilic nitrosation of similarly substituted pyrimidines have shown that the electronic nature of the substituents at the C-4 and C-6 positions plays a crucial role in the reaction's success. csu.edu.au The activating effect of the amino and methyl groups in this compound would direct electrophiles like nitronium (NO2+) or sulfonium (B1226848) (SO3) ions to the C-5 position. However, such reactions often require harsh conditions that can lead to side reactions or degradation of the starting material. The protonation of the ring nitrogens or the basic side chains under strongly acidic conditions can deactivate the ring, hindering the substitution reaction. csu.edu.au

Nucleophilic Additions to the Pyrimidine Ring

The inherent electron deficiency of the pyrimidine ring makes it susceptible to nucleophilic attack. While true nucleophilic addition that disrupts aromaticity is uncommon without a subsequent oxidation step, nucleophilic aromatic substitution (SNA_r) is a more prevalent reaction pathway for pyrimidines bearing suitable leaving groups.

In the case of this compound, there are no inherent leaving groups on the ring. However, understanding the ring's susceptibility to nucleophiles is crucial. In related systems, such as 4,6-dichloropyrimidines, the chlorine atoms are readily displaced by nucleophiles like amines. researchgate.netnih.gov The outcome of these reactions can be highly dependent on the substituents present. For instance, the presence of electron-donating groups can decrease the reactivity of the ring towards nucleophilic attack. nih.gov Conversely, electron-withdrawing groups enhance this reactivity. nih.gov Therefore, while this compound itself is not primed for S_NAr, its derivatives, where a hydroxyl group (formed via tautomerism) or the amino/hydrazinyl group is converted into a better leaving group, could potentially undergo such transformations.

Synthesis of Diverse Chemical Libraries and Analogs

The versatile reactivity of this compound makes it an excellent starting material for the synthesis of diverse chemical libraries and analogs. The presence of multiple reaction sites allows for the systematic introduction of a wide array of functional groups and the construction of various heterocyclic systems.

Acyclic nucleosides, which lack the furanose or pyranose ring of their natural counterparts, are an important class of compounds with significant biological activities. The hydrazinyl group of this compound serves as a key functional handle for the synthesis of both N- and C-acyclic nucleoside derivatives.

The general strategy for the synthesis of N-acyclic nucleosides involves the condensation of the hydrazinyl moiety with various acyclic sugar derivatives or other side chains bearing an electrophilic center. For example, reaction with appropriately substituted aldehydes or ketones can lead to the formation of hydrazones, which represent a class of N-acyclic nucleoside analogs. Further reduction of the hydrazone linkage can yield the corresponding hydrazine derivatives.

The synthesis of C-acyclic nucleosides from this compound is a more complex undertaking that typically involves the construction of a carbon-carbon bond between the pyrimidine ring and the acyclic side chain. This can be achieved through various synthetic strategies, including palladium-catalyzed cross-coupling reactions of a halogenated pyrimidine precursor followed by introduction of the hydrazinyl group.

The design of these acyclic nucleoside derivatives often focuses on mimicking the structure of natural nucleosides to interact with biological targets. The length and functionality of the acyclic side chain, as well as the substitution pattern on the pyrimidine ring, are key parameters that can be systematically varied to explore structure-activity relationships.

The hydrazinyl group of this compound is a versatile precursor for the construction of fused polycyclic systems. The presence of two adjacent nitrogen atoms in the hydrazinyl moiety allows for cyclization reactions with various bifunctional reagents to form five- or six-membered heterocyclic rings fused to the pyrimidine core.

One of the most common applications is the synthesis of triazolo[4,3-a]pyrimidines. This can be achieved by reacting this compound with reagents such as orthoesters, carboxylic acids, or acid chlorides. The reaction proceeds through an initial acylation of the terminal nitrogen of the hydrazinyl group, followed by an intramolecular cyclization and dehydration to afford the fused triazole ring.

Another important class of fused systems accessible from this precursor is the pyrazolo[3,4-d]pyrimidine scaffold. The synthesis of these derivatives typically involves the reaction of the hydrazinylpyrimidine with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds via a condensation-cyclization sequence to furnish the pyrazole ring fused to the pyrimidine.

The strategic selection of the cyclizing agent allows for the introduction of diverse substituents on the newly formed fused ring, further expanding the chemical space of the resulting polycyclic systems. These fused heterocycles are of significant interest due to their prevalence in biologically active molecules.

The derivatization of this compound at its various reactive sites leads to a wide range of analogs with altered electronic and steric properties, which in turn influences their reactivity. Understanding the structure-reactivity relationships of these derivatives is crucial for predicting their chemical behavior and for the rational design of new synthetic transformations.

The nucleophilicity of the hydrazinyl group can be modulated by the introduction of substituents on the pyrimidine ring. Electron-withdrawing groups on the ring will decrease the electron density on the hydrazinyl nitrogen atoms, thereby reducing their nucleophilicity. Conversely, electron-donating groups will enhance the nucleophilicity of the hydrazinyl moiety.

The reactivity of the pyrimidine ring itself is also significantly affected by the nature of the substituents. For instance, acylation or sulfonylation of the amino group at the C4 position can decrease its electron-donating character, making the C5 position less susceptible to electrophilic attack.

A systematic study of these structure-reactivity relationships, often aided by computational methods, is essential for the development of efficient and selective synthetic methodologies for the derivatization of this compound and its analogs.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides a precise map of the carbon and hydrogen skeleton.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for identifying the types and number of hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Hydrazinyl-6-methylpyrimidin-4-amine is expected to show distinct signals corresponding to each unique proton environment. The methyl (–CH₃) protons typically appear as a sharp singlet in the upfield region. The lone proton on the pyrimidine (B1678525) ring (H-5) would resonate as a singlet in the aromatic region. The protons of the amine (–NH₂) and hydrazinyl (–NHNH₂) groups are exchangeable and often appear as broad singlets; their chemical shifts can be sensitive to solvent, concentration, and temperature. ucl.ac.uk

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. For this compound, distinct signals are anticipated for the methyl carbon, the three non-equivalent pyrimidine ring carbons (C-2, C-4, C-6), and the carbon bearing a proton (C-5). The chemical shifts of the ring carbons are influenced by the attached nitrogen-containing functional groups. oregonstate.eduorganicchemistrydata.org Quaternary carbons, those without attached protons (C-2, C-4, C-6), are typically weaker in intensity compared to the protonated carbon (C-5). oregonstate.edu

| Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| –CH₃ | ¹H NMR | ~2.1-2.4 | Singlet (s) | Typical range for a methyl group on a pyrimidine ring. |

| H-5 | ¹H NMR | ~5.7-6.0 | Singlet (s) | Aromatic proton on the electron-rich pyrimidine ring. |

| 4-NH₂ | ¹H NMR | ~6.5-7.0 | Broad Singlet (br s) | Chemical shift is variable and dependent on conditions. |

| 2-NHNH₂ | ¹H NMR | ~4.5 (NH₂) & ~8.0 (NH) | Broad Singlets (br s) | Two distinct signals for the two different N-H environments; shifts are variable. |

| –CH₃ | ¹³C NMR | ~20-25 | N/A | Aliphatic carbon signal. |

| C-5 | ¹³C NMR | ~95-105 | N/A | Protonated aromatic carbon. |

| C-2, C-4, C-6 | ¹³C NMR | ~160-170 | N/A | Quaternary carbons attached to nitrogen, appearing downfield. chemicalbook.comwisc.edu |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY could show correlations between the –NH and –NH₂ protons of the hydrazinyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This technique would definitively link the proton signals of the methyl group and the H-5 ring proton to their respective carbon signals identified in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that shows longer-range correlations between protons and carbons (typically over two to four bonds). sdsu.edu It is instrumental in piecing together the molecular skeleton. Key expected correlations for this compound include:

The methyl protons (–CH₃) showing correlation to ring carbons C-6 and C-5.

The ring proton (H-5) showing correlations to C-4 and C-6.

The amine protons (4-NH₂) showing correlations to C-4, C-5, and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. researchgate.net NOESY can provide conformational information and confirm assignments. For instance, a correlation would be expected between the methyl protons and the H-5 proton, confirming their spatial proximity on the pyrimidine ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₅H₉N₅), the exact mass of its protonated molecular ion ([M+H]⁺) can be calculated and compared to the experimentally measured value to confirm its composition.

| Ion Formula | Elemental Composition | Calculated Exact Mass (Da) |

|---|---|---|

| [C₅H₁₀N₅]⁺ | 5 x ¹²C, 10 x ¹H, 5 x ¹⁴N | 140.09817 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. unito.it The resulting fragmentation pattern provides a "fingerprint" that can be used to elucidate the structure of the parent molecule. chemrxiv.org For the protonated molecule [M+H]⁺ of this compound, several fragmentation pathways are plausible. The fragmentation of pyrimidine derivatives often involves the loss of small neutral molecules and cleavage of the ring system. nih.govresearchgate.net

Common fragmentation pathways may include:

Loss of Ammonia (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 123.08.

Loss of Hydrazine (B178648) (N₂H₄): Cleavage of the C-N bond connecting the hydrazinyl group, resulting in a fragment at m/z 108.07.

Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, leading to various smaller charged fragments.

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula |

|---|---|---|---|

| 140.10 | NH₃ | 123.08 | [C₅H₇N₄]⁺ |

| 140.10 | N₂H₄ | 108.07 | [C₅H₈N₃]⁺ |

| 140.10 | CH₃CN + NH₃ | 82.06 | [C₃H₆N₃]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vandanapublications.com

The FTIR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups. The N-H stretching vibrations of both the primary amine and the hydrazinyl group are expected in the high-frequency region. The C-H bonds of the methyl group and the pyrimidine ring will also have distinct stretching and bending vibrations. The pyrimidine ring itself will exhibit a series of characteristic "ring breathing" and stretching vibrations in the fingerprint region. researchgate.netphyschemres.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amine (NH₂) & Hydrazine (NH, NH₂) | 3100 - 3400 | Medium-Strong, Broad |

| C-H Stretch (sp³) | Methyl (–CH₃) | 2850 - 3000 | Medium |

| C=N and C=C Stretch | Pyrimidine Ring | 1500 - 1650 | Strong |

| N-H Bend (Scissoring) | Amine (NH₂) | 1590 - 1650 | Medium |

| C-H Bend | Methyl (–CH₃) | 1375 - 1450 | Medium |

| C-N Stretch | Aromatic Amine/Hydrazine | 1250 - 1350 | Medium |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, the FTIR spectrum is expected to display characteristic absorption bands corresponding to its primary amine (-NH₂), hydrazinyl (-NHNH₂), methyl (-CH₃), and pyrimidine ring moieties.

The key vibrational modes anticipated for this compound include:

N-H Stretching: The amino and hydrazinyl groups will exhibit N-H stretching vibrations, typically appearing as medium to strong bands in the 3200-3500 cm⁻¹ region. Primary amines often show two bands (symmetric and asymmetric stretching), while the hydrazinyl group contains both -NH₂ and -NH- components, which would contribute to this region. For comparison, a related compound, 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, displays medium bands for its primary amine at 3352 and 3297 cm⁻¹ and a sharper band for the secondary amine N-H bond at 3215 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching from the pyrimidine ring is expected to produce weak to medium bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear as stronger bands just below 3000 cm⁻¹. researchgate.net

N-H Bending: The scissoring vibration of the amino and hydrazinyl groups typically results in a strong absorption band in the 1580-1650 cm⁻¹ range.

C=N and C=C Stretching: The pyrimidine ring will have characteristic stretching vibrations for its C=N and C=C bonds, which are expected in the 1400-1620 cm⁻¹ region. These bands are often sharp and of medium to strong intensity, providing a fingerprint for the heterocyclic core.

C-N Stretching: Vibrations corresponding to the C-N bonds of the amino and hydrazinyl groups attached to the ring are expected in the 1250-1350 cm⁻¹ range.

The table below summarizes the expected FTIR absorption regions for the primary functional groups of this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino/Hydrazinyl (-NH₂) | Symmetric & Asymmetric Stretch | 3200 - 3500 |

| Hydrazinyl (-NH-) | Stretch | 3200 - 3400 |

| Pyrimidine Ring (=C-H) | Stretch | 3000 - 3100 |

| Methyl (-CH₃) | Symmetric & Asymmetric Stretch | 2850 - 2980 |

| Amino/Hydrazinyl (-NH₂) | Bending (Scissoring) | 1580 - 1650 |

| Pyrimidine Ring (C=N, C=C) | Ring Stretching | 1400 - 1620 |

| C-N | Stretch | 1250 - 1350 |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in the polarizability of bonds. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar and symmetric bonds. For this compound, Raman analysis would be especially useful for characterizing the vibrations of the pyrimidine ring.

Key expected features in the Raman spectrum would include:

Ring Breathing Modes: A strong, sharp band characteristic of the symmetric expansion and contraction of the pyrimidine ring. This is often a prominent feature in the Raman spectra of heterocyclic aromatic compounds.

C-C and C-N Vibrations: The spectrum would also reveal information about the stretching and deformation modes of the carbon-carbon and carbon-nitrogen bonds within the heterocyclic structure.

Methyl Group Vibrations: C-H stretching and bending modes of the methyl group would also be Raman active.

While no specific Raman data exists for the target compound, studies on similar molecules, such as hydrazone-pyridine derivatives, have utilized Raman spectroscopy to complement FTIR data for a complete vibrational assignment. nih.gov

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would determine its fundamental crystallographic parameters, including the crystal system, space group, and the dimensions of the unit cell. This data forms the basis for solving the complete crystal structure.

Although no experimental data is available for the target compound, the table below presents crystallographic data for a structurally related compound, 2-Chloro-6-methylpyrimidin-4-amine (B76438), to illustrate the type of information that would be obtained. nih.gov

| Parameter | Illustrative Data for 2-Chloro-6-methylpyrimidin-4-amine nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1256 (8) |

| b (Å) | 7.8537 (8) |

| c (Å) | 13.0769 (15) |

| β (°) | 115.678 (1) |

| Volume (ų) | 659.54 (13) |

| Z (molecules/cell) | 4 |

Conformational Analysis in the Crystalline State

X-ray crystallography would reveal the precise conformation of the molecule as it exists in the solid state. Key conformational features to be determined for this compound would include:

Planarity of the Pyrimidine Ring: The analysis would confirm the degree of planarity of the six-membered pyrimidine ring. In similar structures, such as 6-Methylpyridin-2-amine, the heterocyclic skeleton is observed to be nearly planar. nih.gov

Orientation of Substituents: The torsion angles defining the orientation of the amino and hydrazinyl groups relative to the plane of the pyrimidine ring would be determined. This is important for understanding steric effects and the directionality of hydrogen bonds. The pyramidalization of the nitrogen atoms in the amino and hydrazinyl groups would also be quantified.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic behavior, which in turn predicts the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry and reactivity of molecules. While specific DFT studies focused exclusively on 2-Hydrazinyl-6-methylpyrimidin-4-amine are not widely available in the cited literature, the principles of DFT allow for the theoretical optimization of its molecular structure. Such calculations would reveal bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule. Furthermore, DFT can map the electron density distribution, highlighting electron-rich and electron-deficient regions, which are key to understanding the molecule's reactive sites. For instance, the nitrogen atoms of the pyrimidine (B1678525) ring and the hydrazinyl and amine groups are expected to be electron-rich.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would pinpoint the distribution of these orbitals. It is anticipated that the HOMO would be localized on the electron-rich amine and hydrazinyl groups, while the LUMO might be distributed over the pyrimidine ring. The calculated energy gap would provide a quantitative measure of its kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No specific experimental or calculated data for this exact compound was found in the provided search results. The table below is a representative example of what such data would look like.

| Parameter | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intra- and intermolecular bonding interactions. It provides a detailed picture of the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). This analysis can quantify the stability of the molecule arising from hyperconjugative interactions. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyrimidine ring.

Global Reactivity Parameters (e.g., Chemical Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as half of the HOMO-LUMO energy gap. A harder molecule is less reactive.

Chemical Potential (μ): Related to the electronegativity of the molecule.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

These parameters are crucial for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions.

Table 2: Hypothetical Global Reactivity Parameters for this compound No specific calculated data for this exact compound was found in the provided search results. This table is a representative example.

| Parameter | Value (eV) |

|---|---|

| Chemical Hardness (η) | - |

| Chemical Potential (μ) | - |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for studying how a molecule might interact with biological macromolecules, such as proteins. These methods are foundational in the field of drug design and discovery.

Molecular Docking Studies (e.g., Binding Mode Prediction with Protein Targets in silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used to predict the binding mode of a small molecule ligand to the active site of a protein. For this compound, docking studies would be performed against various protein targets to explore its potential as an inhibitor or modulator of protein function.

The process involves placing the 3D structure of the compound into the binding site of a target protein and calculating the binding affinity or scoring function. The results can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein. For example, the amine and hydrazinyl groups of this compound are potential hydrogen bond donors and acceptors, which could facilitate strong binding to a protein active site. While specific docking studies on this compound are not detailed in the available literature, this method remains a critical step in assessing its biological potential.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are invaluable for assessing the stability of a ligand-receptor complex. By simulating the dynamic behavior of the complex in a solvated environment, researchers can predict how strongly and stably a ligand like this compound binds to its target protein.

The stability of the protein-ligand complex is a key determinant of a ligand's efficacy. MD simulations provide detailed information on the conformational changes and intermolecular interactions that occur over the simulation period. Key metrics are analyzed to quantify this stability:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD trajectory, typically fluctuating within a narrow range (e.g., 1-3 Å), indicates that the complex has reached equilibrium and remains stable throughout the simulation. mdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues or parts of the ligand. It helps identify which regions of the protein or ligand are flexible and which are rigid. High fluctuations in the binding site can indicate instability, while low fluctuations suggest that the ligand is held tightly in a stable conformation.

Hydrogen Bonds and Other Interactions: The persistence of specific interactions, particularly hydrogen bonds, between the ligand and the protein's active site is a strong indicator of binding stability. MD trajectories are analyzed to determine the number and duration of these bonds.

A typical MD simulation runs for nanoseconds (ns), providing a view of the complex's dynamic stability. For instance, a 100 ns simulation can reveal whether a ligand maintains its initial binding pose or undergoes significant conformational changes that might lead to dissociation. mdpi.com The results of such an analysis can be used to compare different ligands and prioritize those that form the most stable complexes with the target.

| Metric | Description | Value (Illustrative) | Interpretation |

|---|---|---|---|

| Protein RMSD | Average deviation of the protein backbone atoms from the initial structure. | 1.8 ± 0.3 Å | Indicates the protein structure is stable and has reached equilibrium. |

| Ligand RMSD | Average deviation of the ligand's heavy atoms relative to the protein's binding site. | 1.1 ± 0.2 Å | Suggests the ligand remains stably bound in its initial pose. |

| Average H-Bonds | The average number of hydrogen bonds maintained between the ligand and protein. | 3-4 | Represents strong and persistent interactions within the binding pocket. |

| Binding Free Energy (MM/PBSA) | Estimated free energy of binding calculated from the simulation trajectory. | -45.5 kcal/mol | A highly negative value indicates a strong binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By building a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds and to understand the key structural features that influence their potency.

For derivatives of this compound, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly insightful. These methods correlate the 3D properties of molecules (e.g., steric and electrostatic fields) with their biological activity.

A 3D-QSAR study was performed on a series of 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives to investigate their antitumor activities against the H460 cancer cell line. nih.gov The resulting CoMFA and CoMSIA models were statistically significant, indicating their predictive power. nih.gov

CoMFA: This method calculates the steric and electrostatic interaction energies between a probe atom and each molecule in the series. The resulting fields are used to build a regression model.

CoMSIA: This technique is similar to CoMFA but includes additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed understanding of the intermolecular interactions.

The statistical quality of the models is assessed using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |

|---|---|---|---|

| CoMFA | 0.436 | 0.937 | Steric: 55.3%, Electrostatic: 44.7% |

| CoMSIA | 0.706 | 0.947 | Steric: 12.1%, Electrostatic: 32.5%, Hydrophobic: 35.8%, H-Bond Donor: 11.2%, H-Bond Acceptor: 8.4% |

The output of these models includes 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that adding a bulky group in one area (favorable steric interaction) or an electronegative group in another (favorable electrostatic interaction) would enhance the compound's potency. These insights are critical for the rational design of new and more effective analogs. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. The flexibility of a molecule like this compound is crucial for its ability to bind to a biological target, as it must often adopt a specific, low-energy conformation to fit into the binding pocket.

The set of all possible conformations and their corresponding potential energies constitutes the molecule's potential energy surface or "energy landscape". nih.gov This landscape features energy minima, which represent stable, low-energy conformers, and energy barriers, which correspond to the energy required to transition between these conformers. biorxiv.org Understanding this landscape is essential for predicting the most probable and biologically active shape of a molecule.

Computational methods are used to explore the conformational space and map the energy landscape:

Conformer Generation: A systematic or random search is performed by rotating the molecule's flexible bonds to generate a large number of possible conformations.

Energy Minimization: Each generated conformer is then subjected to energy minimization using methods like molecular mechanics or more accurate quantum mechanical calculations, such as Density Functional Theory (DFT), to find the nearest local energy minimum.

Analysis: The resulting low-energy conformers are clustered and ranked by their relative energies. The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature, providing insight into which shapes are most prevalent.

This analysis reveals the molecule's intrinsic flexibility and preferred three-dimensional structures. For this compound, key areas of flexibility would include the rotation around the C-N bond connecting the hydrazinyl group to the pyrimidine ring and the internal rotation within the hydrazinyl group itself.

| Conformer ID | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | -175.5° | 0.00 | 75.4% |

| 2 | 65.2° | 1.50 | 10.2% |

| 3 | -68.9° | 1.65 | 8.1% |

| 4 | 178.1° | 2.10 | 4.5% |

By identifying the global energy minimum and other low-energy conformers, researchers can better understand the molecule's behavior in solution and generate more accurate starting structures for molecular docking and MD simulation studies.

Interactions with Biological Systems: Mechanistic and Pre Clinical Perspectives

Exploration of Molecular Target Identification (Non-human, Non-clinical)

Identifying the specific molecular partners of a bioactive compound is crucial for understanding its mechanism of action. For 2-Hydrazinyl-6-methylpyrimidin-4-amine and related structures, a variety of advanced techniques are employed to pinpoint their direct protein targets within a complex biological system.

Chemical proteomics has emerged as a powerful strategy for the unbiased, global identification of protein targets of small molecules directly in native biological systems. nih.gov This approach utilizes chemical probes to capture and identify interacting proteins, offering a broad view of a compound's potential mechanisms and off-target effects. magtechjournal.comnih.gov

Activity-based protein profiling (ABPP) is a key technique within chemical proteomics that employs reactive chemical probes to covalently label the active sites of specific enzyme families. mdpi.com The hydrazine (B178648) moiety, a core feature of this compound, is particularly useful in this context. Electron-rich hydrazine probes can covalently target multiple classes of pharmacologically important enzymes that possess diverse organic and inorganic electrophilic cofactors. nih.govnih.govresearchgate.net This versatility allows for the profiling of enzymes such as flavoenzymes, RNA demethylases, and heme-binding proteins. nih.gov The process typically involves treating a complex proteome (e.g., a cell lysate) with a hydrazine-based probe, which leads to the covalent and activity-dependent labeling of target enzymes. These labeled proteins can then be identified using mass spectrometry, revealing the compound's target landscape. nih.gov This methodology is invaluable for uncovering novel targets that might not be found through traditional hypothesis-driven approaches. nih.gov

Once potential targets are identified, it is essential to confirm that the parent compound engages these targets within a cellular context. Probe-driven target engagement studies are designed for this purpose. These studies often involve creating a specialized chemical probe derived from the compound of interest, such as this compound, by attaching a reporter tag (e.g., a fluorophore or biotin).

A common method is a competitive binding assay. In this setup, cells or cell lysates are pre-treated with the non-tagged parent compound before the addition of the tagged probe. If the parent compound binds to the target protein, it will block the active site, preventing the tagged probe from binding. nih.govresearchgate.net A subsequent reduction in the signal from the reporter tag, as measured by techniques like fluorescence imaging or quantitative mass spectrometry, provides direct evidence of target engagement. The development of highly stable and bright luminescent probes, such as macrotricyclic terbium complexes, has further advanced these studies, enabling quantitative target engagement profiling in living cells. nih.gov

Derivatives of the aminopyrimidine scaffold are well-documented inhibitors of several important enzyme families, particularly those involved in cell signaling and inflammation.

Kinases: The pyrimidine (B1678525) core is a common scaffold for designing kinase inhibitors due to its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes. nih.gov Hydrazone derivatives of 2,4-diaminopyrimidine (B92962) have been identified as potent inhibitors of Focal Adhesion Kinase (FAK), a critical enzyme in cell migration and proliferation. nih.gov Similarly, thieno[2,3-d]pyrimidin-4-yl hydrazone analogues have been developed as inhibitors of Cyclin-Dependent Kinase 4 (CDK4), a key regulator of the cell cycle. researchgate.net Other kinases targeted by aminopyrimidine derivatives include Epidermal Growth Factor Receptor (EGFR) and Casein Kinase-2 (CK2). nih.govnih.gov

Nitric Oxide Synthase (NOS): Overproduction of nitric oxide by neuronal NOS (nNOS) and inducible NOS (iNOS) is implicated in various pathological conditions. rsc.org 2-aminopyrimidine (B69317) and 2-aminopyridine (B139424) analogues have been synthesized and evaluated as inhibitors of NOS isoforms. nih.govnih.gov Studies have shown that specific substitutions on the pyrimidine ring can lead to potent and selective inhibition of nNOS or iNOS, making these compounds valuable tools for studying the roles of these enzymes. nih.govrsc.org

Cyclooxygenase (COX): The COX enzymes are central to the inflammatory process, and their inhibition is a major therapeutic strategy. The anti-inflammatory properties of certain pyrimidine derivatives are linked to their ability to suppress COX-1 and COX-2 activity. rsc.org This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. rsc.org

Table 1: Enzyme Inhibition by this compound Derivatives This table is interactive. You can sort and filter the data.

| Enzyme Class | Specific Enzyme | Derivative Type | Reported Activity (IC₅₀) |

|---|---|---|---|

| Kinase | Focal Adhesion Kinase (FAK) | 2,4-diarylaminopyrimidine hydrazone | 0.113 - 1.460 µM |

| Kinase | Cyclin-Dependent Kinase 4 (CDK4) | Thieno[2,3-d]pyrimidin-4-yl hydrazone | Not specified |

| Kinase | Bromodomain-containing protein 4 (BRD4) | 5-arylethylidene-aminopyrimidine-2,4-dione | 0.029 µM |

| Kinase | Polo-like kinase 1 (PLK1) | 5-arylethylidene-aminopyrimidine-2,4-dione | 0.094 µM |

| Nitric Oxide Synthase (NOS) | Inducible NOS (iNOS) | 2-amino-4-methylpyridine analogue | Potent inhibition noted |

| Cyclooxygenase (COX) | COX-2 | Pyrano[2,3-d]pyrimidine derivative | 0.04 µM |

Cellular Pathway Modulation Studies (in vitro Cell Line Models)

Following molecular target identification, research progresses to understanding how compound-target interactions translate into cellular responses. These studies are typically performed using in vitro models, such as cancer cell lines, to investigate effects on cell viability, proliferation, and death pathways.

Derivatives based on the 2-hydrazinylpyrimidine scaffold have demonstrated significant antiproliferative activity across a diverse panel of human cancer cell lines. The potency of these compounds is evaluated by determining their GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values.

For instance, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives exhibited potent activity, particularly against the H460 non-small cell lung cancer line, with IC₅₀ values in the nanomolar range. nih.gov Similarly, 4,6-dihydrazone pyrimidine derivatives showed broad-spectrum antitumor activity against cell lines including BGC-823 (gastric), BEL-7402 (liver), MCF-7 (breast), and A549 (lung), with IC₅₀ values often in the low micromolar range and demonstrating greater potency than the standard chemotherapy agent 5-fluorouracil (B62378) in some cases. nih.gov Other studies on related aminopyrimidine structures have confirmed activity against breast (MDA-MB-231), colon (HT-29), and leukemia (HuT78, THP-1) cell lines. nih.govmdpi.com

Table 2: Antiproliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound Class | Cancer Type | Cell Line | Reported Activity (IC₅₀ / GI₅₀) |

|---|---|---|---|

| 6-hydrazinyl-pyrimidine derivative | Lung Cancer | H460 | 0.05 µM |

| 6-hydrazinyl-pyrimidine derivative | Colon Cancer | HT-29 | 6.31 µM |

| 6-hydrazinyl-pyrimidine derivative | Breast Cancer | MDA-MB-231 | 6.50 µM |

| 4,6-dihydrazone pyrimidine derivative | Gastric Cancer | BGC-823 | 7.89 µM |

| 4,6-dihydrazone pyrimidine derivative | Liver Cancer | BEL-7402 | 6.70 µM |

| 4,6-dihydrazone pyrimidine derivative | Breast Cancer | MCF-7 | Not specified |

| 4,6-dihydrazone pyrimidine derivative | Lung Cancer | A549 | Not specified |

| 4-aminoquinoline-benzimidazole hybrid | Leukemia (T-cell lymphoma) | HuT78 | 0.4 µM |

| 4-amino-thienopyrimidine carboxylate | Breast Cancer | MCF-7 | 4.3 µg/mL |

The inhibition of cell proliferation by these compounds is often mechanisticallly linked to the induction of programmed cell death (apoptosis) and interference with the normal progression of the cell cycle.

Studies have employed flow cytometry with Annexin V-FITC/PI staining to quantify the extent of apoptosis. Treatment of BGC-823 gastric cancer cells with 4,6-dihydrazone pyrimidine derivatives led to a concentration-dependent increase in the percentage of apoptotic cells. nih.gov This indicates that the compounds actively trigger the cellular suicide program.

Furthermore, analysis of the cell cycle distribution can reveal specific checkpoints that are affected. For example, certain aminopyrimidine-based dual inhibitors of BRD4 and PLK1 were found to cause cell cycle arrest at the G2/M phase, which is a common mechanism for kinase inhibitors that disrupts mitosis. mdpi.com The induction of apoptosis is often accompanied by changes in the expression levels of key regulatory proteins. Research has shown that treatment with these pyrimidine derivatives can upregulate the expression of pro-apoptotic proteins like BAX and caspase-3, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2. mdpi.com This shift in the balance of pro- and anti-apoptotic factors ultimately commits the cell to undergo apoptosis.

Mechanistic Insights into Molecular Interactions with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The pyrimidine scaffold, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry due to its versatile binding capabilities with a range of biological macromolecules. The arrangement of nitrogen atoms within the heterocyclic ring, combined with its functional substituents—the hydrazinyl, amine, and methyl groups—dictates the nature and specificity of these interactions.

Interactions with DNA: Derivatives of the core pyrimidine structure have demonstrated the ability to interact with DNA through non-covalent mechanisms. Molecular docking studies on related dihydrazone pyrimidine compounds show potential for both groove binding and intercalation between DNA base pairs. mdpi.com The interaction is stabilized by specific hydrogen bonds formed between the nitrogen and hydrogen atoms of the hydrazone linker and DNA residues such as deoxyguanosine (DG) and deoxycytidine (DC). mdpi.com For instance, the hydrazinyl moiety can act as a hydrogen bond donor, forming connections with the phosphate (B84403) backbone or the nucleotide bases within the DNA grooves.

Interactions with Proteins: The pyrimidine framework serves as an effective scaffold for orienting functional groups to fit within the binding pockets of proteins. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the exocyclic amine and hydrazinyl groups serve as potent hydrogen bond donors. These interactions are crucial for anchoring the molecule to specific amino acid residues like serine, glutamine, and histidine, as seen in studies of pyrimidine derivatives inhibiting enzymes such as cyclooxygenase-2 (COX-2). rsc.org Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, highlighting the adaptability of the pyrimidine core in targeting protein-protein interfaces. nih.gov

Interactions with RNA: While specific studies on this compound interacting with RNA are limited, the fundamental principles of RNA-ligand recognition can be inferred. The aromatic pyrimidine ring is capable of engaging in π-π stacking interactions with the nucleobases of RNA (adenine, guanine, cytosine, and uracil) and the aromatic side chains of amino acids in RNA-binding proteins, such as phenylalanine, tyrosine, and tryptophan. nih.gov These stacking forces, along with hydrogen bonding, are significant contributors to the stability of RNA-protein and RNA-ligand complexes. nih.gov The strength and geometry of these interactions would be heavily influenced by the specific substituents on the pyrimidine ring. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

The biological activity of this compound is intrinsically linked to its molecular structure. Structure-Activity Relationship (SAR) studies aim to decipher how modifications to different parts of the molecule influence its interactions with biological targets. This involves systematically altering the pyrimidine core and its substituents to optimize potency, selectivity, and other pharmacological properties.

Elucidation of Key Structural Features for Molecular Recognition

Molecular recognition by a biological target is dependent on a precise combination of structural features that facilitate binding. For this compound, several key features are critical.

The Pyrimidine Core : This aromatic heterocycle is the foundational scaffold. Its planar geometry and the specific placement of its two nitrogen atoms are essential for forming hydrogen bonds and engaging in π-stacking interactions within binding sites.

The 2-Hydrazinyl Group (-NHNH₂) : This functional group is a crucial determinant of activity. It serves as a potent hydrogen bond donor and can act as a versatile chemical handle or linker. In synthetic chemistry, this group is often used as an intermediate to introduce larger, more complex substituents, such as pyrazole (B372694) rings, allowing for extensive SAR exploration. acs.org

The 4-Amine Group (-NH₂) : Positioned on the opposite side of the ring from the hydrazinyl group, this primary amine is a key hydrogen bond donor and acceptor. Its presence is vital for anchoring the molecule within a binding pocket and establishing specific contacts with target macromolecules.

The 6-Methyl Group (-CH₃) : This group adds lipophilicity and steric bulk to the molecule. It can fit into hydrophobic pockets within a target protein, enhancing binding affinity. Conversely, its size and position can also create steric hindrance, influencing the molecule's preferred binding orientation and selectivity.

The table below summarizes the key structural features and their contributions to molecular interactions.

| Structural Feature | Position | Potential Role in Molecular Recognition |

| Pyrimidine Ring | Core | Aromatic scaffold for π-stacking; Nitrogen atoms act as H-bond acceptors. |

| Hydrazinyl Group | C2 | Potent H-bond donor; Versatile linker for synthetic modification. acs.org |

| Amine Group | C4 | Key H-bond donor and acceptor for anchoring in binding sites. |

| Methyl Group | C6 | Provides lipophilicity for hydrophobic interactions; Influences binding orientation through steric effects. |

Design Principles for Modulating Molecular Interactions

Based on the SAR, several design principles can be employed to rationally modify the structure of this compound to modulate its biological activity.

Functionalization of the Hydrazinyl Moiety : A primary strategy involves using the hydrazinyl group as a reactive handle. Condensation with various aldehydes and ketones can generate a library of hydrazone derivatives. mdpi.com This approach allows for the introduction of diverse aryl or heteroaryl groups, which can form new π-stacking or hydrogen bonding interactions to enhance binding affinity and target selectivity. mdpi.comacs.org

Substitution at the C6 Position : The methyl group can be replaced with other substituents to probe for beneficial interactions. Replacing it with larger alkyl groups, cyclic fragments, or aromatic rings can optimize van der Waals or hydrophobic interactions. For instance, replacing the methyl with a 3-pyridyl group showed modest antitubercular activity in a related series. acs.org

Bioisosteric Replacement : Key functional groups can be swapped with bioisosteres to fine-tune electronic and steric properties. The amine group at C4 could be replaced with a hydroxyl or thiol group to assess the importance of its hydrogen bonding pattern. The entire pyrimidine core could be replaced with another heterocyclic system to explore different scaffold geometries.

Core Annulation : An advanced design principle involves fusing another ring to the pyrimidine core. This creates more rigid, planar systems, such as pyrrolo[2,3-d]pyrimidines, which can lead to altered or enhanced biological activities by presenting the interaction points in a different spatial arrangement. rsc.org

The following table outlines key design principles and their intended impact on molecular interactions.

| Design Principle | Target Moiety | Expected Outcome |

| Hydrazone Formation | 2-Hydrazinyl Group | Introduction of diverse substituents to form new H-bonds and π-stacking interactions. mdpi.comacs.org |

| Alkyl/Aryl Substitution | 6-Methyl Group | Enhanced hydrophobic interactions; Improved fitting into binding pockets. acs.org |

| Bioisosteric Replacement | 4-Amine Group / Core | Fine-tuning of electronic properties and hydrogen bonding capacity. |

| Ring Fusion (Annulation) | Pyrimidine Core | Creation of rigid, extended scaffolds to alter binding geometry and improve activity. rsc.org |

Applications As a Synthetic Precursor in Diverse Research Fields

Building Block for Complex Heterocyclic Systems

The reactivity of the hydrazinyl moiety makes 2-Hydrazinyl-6-methylpyrimidin-4-amine an ideal starting material for constructing intricate heterocyclic frameworks. The presence of multiple nitrogen atoms facilitates cyclization reactions, leading to the formation of fused-ring systems with diverse chemical properties.

The compound is extensively used to create bicyclic and tricyclic heterocyclic systems where a pyrimidine (B1678525) ring is fused with other rings like pyrazole (B372694), triazole, or another pyrimidine. These fused systems are of significant interest due to their prevalence in biologically active molecules.